(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]
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Overview
Description
3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE is a complex organic compound that belongs to the class of thienothiophenes These compounds are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzoyl chloride with 3,4-diaminothiophene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
- Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
- Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
- Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Medicine: The compound’s potential therapeutic properties are being explored in preclinical studies. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the development of new medications .
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation . This inhibition can lead to the disruption of cellular processes, making the compound effective in treating diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds::
- 3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE: Similar structure but with a chlorine atom instead of fluorine.
- 3,4-DIAMINO-5-(4-METHYLBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of fluorine atoms in 3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE enhances its chemical stability and reactivity compared to its analogs. Fluorine atoms can increase the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
3,4-DIAMINO-5-(4-FLUOROBENZOYL)THIENO[2,3-B]THIOPHEN-2-YLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H12F2N2O2S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
[3,4-diamino-5-(4-fluorobenzoyl)thieno[2,3-b]thiophen-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H12F2N2O2S2/c21-11-5-1-9(2-6-11)16(25)18-14(23)13-15(24)19(28-20(13)27-18)17(26)10-3-7-12(22)8-4-10/h1-8H,23-24H2 |
InChI Key |
GQWDNOHJSCTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=C(C=C4)F)N)F |
Origin of Product |
United States |
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